molecular formula C9H8ClNS B016972 5-Chloro-2-ethyl-1,3-benzothiazole CAS No. 107611-11-0

5-Chloro-2-ethyl-1,3-benzothiazole

Cat. No. B016972
M. Wt: 197.69 g/mol
InChI Key: FHNDWGLSMGUUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethyl-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 5-Chloro-2-ethyl-1,3-benzothiazole is not fully understood. However, studies have suggested that it may exert its biological effects through various pathways. For instance, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the growth of bacteria by disrupting their cell membrane.

Biochemical And Physiological Effects

5-Chloro-2-ethyl-1,3-benzothiazole has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to reduce the levels of reactive oxygen species (ROS) in cells, thereby protecting them from oxidative damage. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Chloro-2-ethyl-1,3-benzothiazole is its versatility. It can be easily synthesized and modified to yield various derivatives with different biological activities. However, the compound also has some limitations. For instance, it may exhibit low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 5-Chloro-2-ethyl-1,3-benzothiazole. One area of interest is the development of new derivatives with enhanced biological activities. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's mechanism of action and its interactions with various cellular pathways need to be further elucidated to fully understand its biological effects.

Synthesis Methods

The synthesis of 5-Chloro-2-ethyl-1,3-benzothiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-ethylbenzenamine with carbon disulfide and chlorine. The reaction proceeds in the presence of a base such as sodium hydroxide to yield the desired product.

Scientific Research Applications

5-Chloro-2-ethyl-1,3-benzothiazole has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anticancer, antimicrobial, and antioxidant activities. The compound has also been found to possess potent anti-inflammatory properties.

properties

CAS RN

107611-11-0

Product Name

5-Chloro-2-ethyl-1,3-benzothiazole

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

5-chloro-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3

InChI Key

FHNDWGLSMGUUPO-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=CC(=C2)Cl

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)Cl

synonyms

Benzothiazole, 5-chloro-2-ethyl- (9CI)

Origin of Product

United States

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